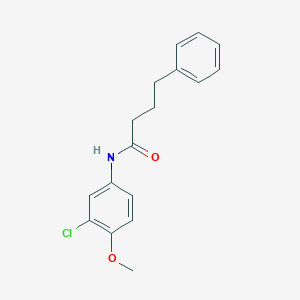![molecular formula C21H24Cl2N2O3 B297538 2-(2,4-dichlorophenoxy)-N'-[2-(pentyloxy)benzylidene]propanohydrazide](/img/structure/B297538.png)
2-(2,4-dichlorophenoxy)-N'-[2-(pentyloxy)benzylidene]propanohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dichlorophenoxy)-N'-[2-(pentyloxy)benzylidene]propanohydrazide, also known as DCPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
作用机制
The exact mechanism of action of 2-(2,4-dichlorophenoxy)-N'-[2-(pentyloxy)benzylidene]propanohydrazide is not fully understood. However, it has been suggested that it exerts its effects by modulating the activity of ion channels, particularly the TRPC3 channel. 2-(2,4-dichlorophenoxy)-N'-[2-(pentyloxy)benzylidene]propanohydrazide has been shown to activate TRPC3 channels, leading to an increase in intracellular calcium levels and subsequent downstream signaling events.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenoxy)-N'-[2-(pentyloxy)benzylidene]propanohydrazide has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and suppress the production of pro-inflammatory cytokines. Additionally, 2-(2,4-dichlorophenoxy)-N'-[2-(pentyloxy)benzylidene]propanohydrazide has been found to modulate synaptic plasticity and improve learning and memory in animal models.
实验室实验的优点和局限性
2-(2,4-dichlorophenoxy)-N'-[2-(pentyloxy)benzylidene]propanohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. Additionally, it has been extensively studied, and its effects have been well-characterized. However, 2-(2,4-dichlorophenoxy)-N'-[2-(pentyloxy)benzylidene]propanohydrazide also has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, its effects on ion channels can be complex, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for research on 2-(2,4-dichlorophenoxy)-N'-[2-(pentyloxy)benzylidene]propanohydrazide. One area of interest is its potential therapeutic applications in neurological disorders, such as Alzheimer's disease. 2-(2,4-dichlorophenoxy)-N'-[2-(pentyloxy)benzylidene]propanohydrazide has been found to improve learning and memory in animal models, and further research could explore its potential as a treatment for cognitive impairment. Additionally, 2-(2,4-dichlorophenoxy)-N'-[2-(pentyloxy)benzylidene]propanohydrazide's effects on ion channels could be further investigated to better understand its mechanism of action and potential therapeutic applications. Finally, the development of more water-soluble forms of 2-(2,4-dichlorophenoxy)-N'-[2-(pentyloxy)benzylidene]propanohydrazide could improve its efficacy and ease of use in vivo.
合成方法
2-(2,4-dichlorophenoxy)-N'-[2-(pentyloxy)benzylidene]propanohydrazide can be synthesized through a multistep process involving the reaction of 2,4-dichlorophenol with pentyloxybenzaldehyde, followed by the reaction of the resulting product with propanohydrazide. The final product is obtained through purification and recrystallization.
科学研究应用
2-(2,4-dichlorophenoxy)-N'-[2-(pentyloxy)benzylidene]propanohydrazide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to exhibit anti-tumor activity by inducing apoptosis and inhibiting angiogenesis in cancer cells. Additionally, 2-(2,4-dichlorophenoxy)-N'-[2-(pentyloxy)benzylidene]propanohydrazide has been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines.
属性
分子式 |
C21H24Cl2N2O3 |
|---|---|
分子量 |
423.3 g/mol |
IUPAC 名称 |
2-(2,4-dichlorophenoxy)-N-[(E)-(2-pentoxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C21H24Cl2N2O3/c1-3-4-7-12-27-19-9-6-5-8-16(19)14-24-25-21(26)15(2)28-20-11-10-17(22)13-18(20)23/h5-6,8-11,13-15H,3-4,7,12H2,1-2H3,(H,25,26)/b24-14+ |
InChI 键 |
LKZUHSQGCGITLW-ZVHZXABRSA-N |
手性 SMILES |
CCCCCOC1=CC=CC=C1/C=N/NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
SMILES |
CCCCCOC1=CC=CC=C1C=NNC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
规范 SMILES |
CCCCCOC1=CC=CC=C1C=NNC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,9-bis(4-methoxyphenyl)-3a-methyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B297456.png)
![1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-5-bromo-1H-indole-3-carbaldehyde](/img/structure/B297460.png)

![Tert-butyl 2-[(4-bromo-2-chlorophenoxy)acetyl]hydrazinecarboxylate](/img/structure/B297466.png)
![N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(6-methyl-2-naphthyl)-4-oxobutanamide](/img/structure/B297467.png)
![ethyl 2-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297469.png)
![2-{3-[(6-acetyl-5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]-1H-indol-1-yl}-N-(2-furylmethyl)acetamide](/img/structure/B297470.png)
![6-acetyl-2-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-5-(2-methoxy-1-naphthyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B297471.png)
![3-cyclohexyl-5-({1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-2-[(2-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B297472.png)
![1-(4-bromophenyl)-5-({1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B297473.png)
![ethyl 2-({1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-5-(2,3-dimethoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297474.png)
![3-Methylbenzyl 4-[(4-methyl-1-piperazinyl)carbothioyl]phenyl ether](/img/structure/B297475.png)

![7-(2-Chlorophenyl)-4-(4-methylphenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione](/img/structure/B297478.png)